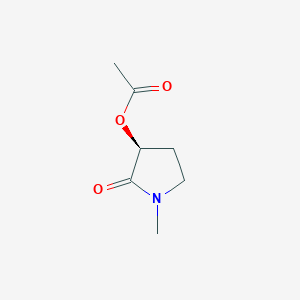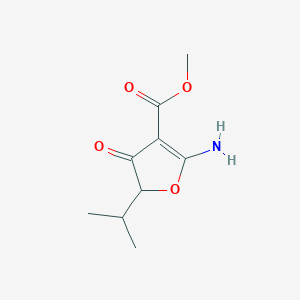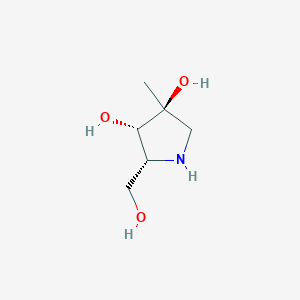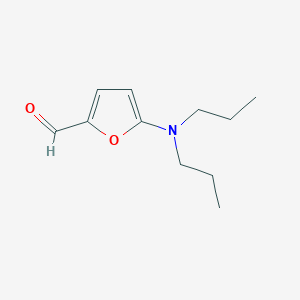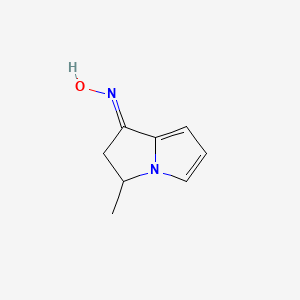
(R)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a pyrrolidine ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis. These methods are designed to produce large quantities of the compound with high purity and enantiomeric excess.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: In organic chemistry, ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology: This compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications.
作用機序
The mechanism by which ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and more.
類似化合物との比較
(S)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: This is the enantiomer of the compound and has similar but distinct properties.
1,2-Dihydroxyethane: A simpler compound with two hydroxyl groups but lacking the pyrrolidine ring.
4-Hydroxypyrrolidine: A related compound with a hydroxyl group on the pyrrolidine ring but without the ethane-1,2-diol moiety.
Uniqueness: The uniqueness of ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol lies in its specific stereochemistry and combination of functional groups. This makes it particularly valuable for applications requiring chiral purity and specific reactivity.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1R)-1-[(2S,4S)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6-/m0/s1 |
InChIキー |
OTLCKXPDWKVKAY-ZLUOBGJFSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1[C@H](CO)O)O |
正規SMILES |
C1C(CNC1C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

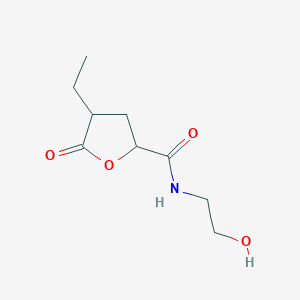

![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
